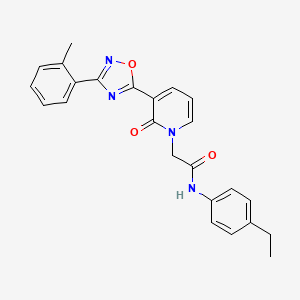

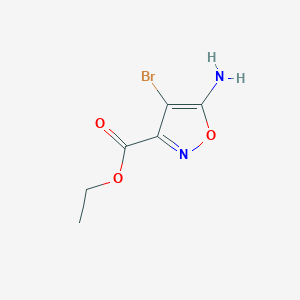

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C6H7BrN2O3 . It is used in various fields such as pharmaceuticals, organic intermediates, and organic light-emitting diodes .

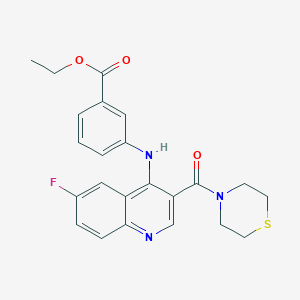

Molecular Structure Analysis

The molecular structure of Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis

The chemical reactions involving isoxazoles have been widely researched. For instance, direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Wissenschaftliche Forschungsanwendungen

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body . “Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate” can be used in the synthesis of indole derivatives .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The compound “Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate” can be used to synthesize these indole derivatives .

Antiviral Activity

6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . “Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate” can be used in the synthesis of these derivatives .

Investigation of the DEA Process

The computational results for the nucleobase and the nucleoside species allow the investigation of the influence of the deoxyribose ring on the DEA process . “Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate” can be used in these investigations .

Catalytic Protodeboronation

The heteroarenes and a silylated boronic ester were eligible substrates and provided in yield . “Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate” can be used in these catalytic protodeboronation processes .

Zukünftige Richtungen

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. Therefore, it is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme . This suggests that Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate and similar compounds may have significant potential in future drug discovery efforts.

Wirkmechanismus

Target of Action

Similar compounds have been used in the preparation of inhibitors of akt activity, which are useful in the treatment of cancer and arthritis .

Mode of Action

It’s known that similar compounds can undergo free radical reactions . For instance, N-bromosuccinimide (NBS) can lose the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical can then remove a hydrogen atom to form succinimide (SH), leading to various reactions .

Biochemical Pathways

Similar compounds have been involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

Similar compounds have shown anti-viral activity in certain cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate. For instance, it is soluble in water (35 g/L at 25°C), and it should be stored in cool, dry conditions in well-sealed containers . It is also incompatible with oxidizing agents .

Eigenschaften

IUPAC Name |

ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O3/c1-2-11-6(10)4-3(7)5(8)12-9-4/h2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZASPSCKIFIPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2496681.png)

![1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![4-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2496687.png)

![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2496692.png)

![[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride](/img/structure/B2496696.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2496700.png)

![(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2496702.png)